Methyl 3-(acetylamino)-5-(chloromethyl)benzoate
Description
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxyl group, an acetylamino (-NHCOCH₃) substituent at position 3, and a chloromethyl (-CH₂Cl) group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
methyl 3-acetamido-5-(chloromethyl)benzoate |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10-4-8(6-12)3-9(5-10)11(15)16-2/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
YUFLNKJXCHUHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetylamino)-5-(chloromethyl)benzoate typically involves multiple steps. One common method starts with the chloromethylation of methyl benzoate, followed by acetylation of the amino group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(acetylamino)-5-(chloromethyl)benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The chloromethyl group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
Methyl 3-(Chloromethyl)Benzoate
- Structure: Lacks the acetylamino group at position 3.
- Properties: Lower molecular weight (184.62 g/mol vs. ~255.7 g/mol for the target compound), higher lipophilicity due to the absence of the polar acetylamino group. Boiling point: 269–270°C; density: 1.285 g/mL .
- Applications : Primarily used as a reactive intermediate in synthesizing pesticides and dyes.
Methyl 3-Amino-5-Chlorobenzoate (CAS 21961-31-9)
- Structure: Amino (-NH₂) instead of acetylamino at position 3; chloro (-Cl) instead of chloromethyl at position 5.
- Properties: Molecular weight 185.61 g/mol; basic amino group increases solubility in acidic media. Lacks the reactive chloromethyl site, limiting its utility in alkylation reactions .
Methyl 2-Amino-5-Chlorobenzoate (CAS 5202-89-1)
- Structure: Amino and chloro groups at positions 2 and 5, respectively.
- Properties : Density 1.2797 g/mL; used in synthesizing anthranilic acid derivatives. The positional isomerism alters electronic effects and steric hindrance compared to the target compound .
Dimethyl 5-(Chloromethyl)Benzene-1,3-Dicarboxylate
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 3-(acetylamino)-5-(chloromethyl)benzoate* | ~255.7 | Not reported | ~1.2–1.3 | Acetylamino, Chloromethyl |
| Methyl 3-(chloromethyl)benzoate | 184.62 | 269–270 | 1.285 | Chloromethyl |
| Methyl 3-amino-5-chlorobenzoate | 185.61 | Not reported | 1.2797 | Amino, Chloro |
| Dimethyl 5-(chloromethyl)benzene-1,3-dicarboxylate | 258.68 | Not reported | Not reported | Chloromethyl, Dual esters |
*Estimated based on structural analogs.
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